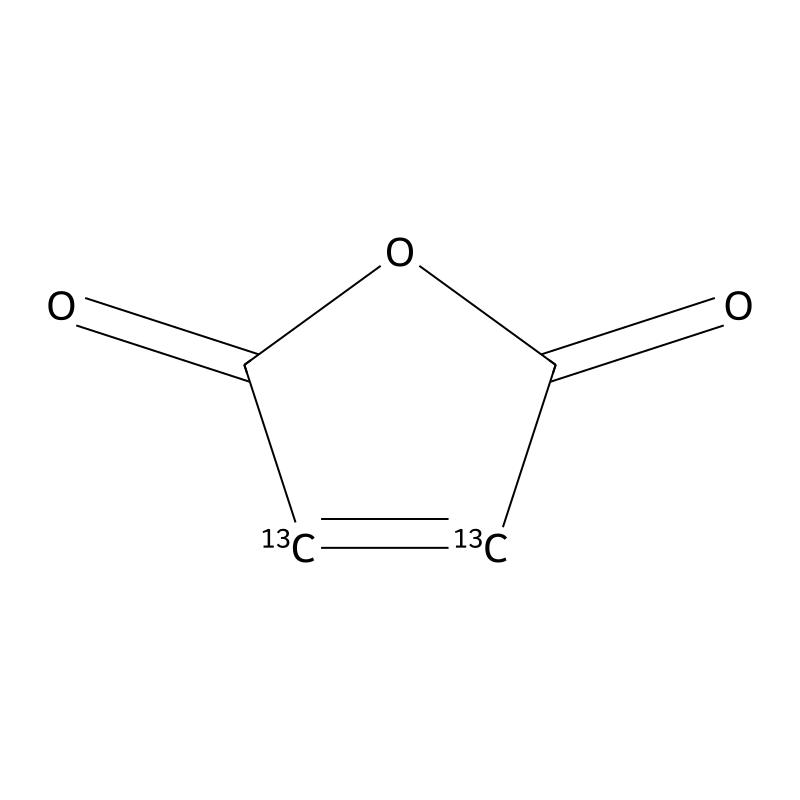

Maleic anhydride-2,3-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic Labeling and NMR Spectroscopy

(3,4-13C2)Furan-2,5-dione finds its primary application in nuclear magnetic resonance (NMR) spectroscopy. NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei, particularly their spin. By introducing specific isotopes like ¹³C, researchers can selectively enhance the signals of interest in a complex molecule, leading to a clearer understanding of its structure and dynamics.

In the context of (3,4-13C2)Furan-2,5-dione, the ¹³C enrichment at positions 3 and 4 provides a clear and distinct signal in the ¹³C NMR spectrum, allowing researchers to:

- Identify the specific environment of the labeled carbon atoms within the molecule.

- Study the dynamics of the molecule, such as its conformational changes or interactions with other molecules.

- Trace the metabolic pathway of the molecule in biological systems.

Mechanistic Studies in Chemical Reactions

(3,4-13C2)Furan-2,5-dione can be employed as a labeled substrate in chemical reactions to elucidate reaction mechanisms. By monitoring the fate of the ¹³C label through NMR spectroscopy, researchers can gain valuable insights into:

- The specific atoms involved in bond breaking and formation during the reaction.

- The order of bond breaking and formation in a multi-step reaction.

- The presence of intermediate species that may be difficult to detect otherwise.

Isotope Tracing in Biological Systems

(3,4-13C2)Furan-2,5-dione can be used as a tracer molecule in biological systems to study metabolic pathways. When incorporated into a cell or organism, the labeled molecule can be tracked through various metabolic processes using techniques like ¹³C NMR or mass spectrometry. This allows researchers to:

- Investigate the uptake and utilization of the molecule by cells or organisms.

- Identify the products formed from the molecule and their fate within the system.

- Understand the role of the molecule in various biological processes, such as energy metabolism or biosynthesis.

Maleic anhydride-2,3-13C2 is a stable isotopically labeled compound of maleic anhydride, where the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. Its chemical formula is C4H2O3, and it has a molecular weight of approximately 98.06 g/mol. Maleic anhydride is a colorless or white solid at room temperature and has a pungent odor. It is primarily used in chemical synthesis due to its reactivity, particularly in Diels-Alder reactions and as a precursor for various chemical products.

- Diels-Alder Reaction: Maleic anhydride readily reacts with conjugated dienes such as cyclopentadiene to form endo-norbornene-5,6-cis-dicarboxylic anhydride. This reaction is significant in synthetic organic chemistry for forming cyclic compounds .

- Hydrolysis: In the presence of water, maleic anhydride can hydrolyze to form maleic acid. This reaction highlights the compound's tendency to react with moisture, leading to the formation of dicarboxylic acids .

- Grafting Reactions: Maleic anhydride-2,3-13C2 can be grafted onto polymers like polyethylene through radical reactions, which helps improve the compatibility of polymers with other materials .

Maleic anhydride-2,3-13C2 can be synthesized through several methods:

- Isotope Enrichment: The compound can be produced by isotopic enrichment techniques that involve the selective incorporation of carbon-13 into the maleic anhydride structure during its synthesis.

- Diels-Alder Reaction: The reaction between cyclopentadiene and maleic anhydride can be modified to incorporate carbon-13 labeled precursors .

- Chemical Synthesis: Traditional synthetic routes for maleic anhydride involve the oxidation of benzene or butane using air or oxygen at elevated temperatures .

Interaction studies involving maleic anhydride-2,3-13C2 primarily focus on its reactivity with other compounds during polymerization and grafting processes. The isotopic labeling allows researchers to trace the incorporation of this compound into larger molecular structures, providing insights into reaction pathways and efficiencies .

Maleic anhydride-2,3-13C2 shares similarities with several compounds but also exhibits unique characteristics due to its isotopic labeling:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Maleic Anhydride | C4H2O3 | Non-isotopically labeled; widely used in synthesis |

| Succinic Anhydride | C4H4O3 | Hydrolysis product of maleic anhydride; less reactive |

| Phthalic Anhydride | C8H4O3 | Used in plasticizers; larger structure |

| Maleic Acid | C4H4O4 | Hydrolysis product; more stable than anhydride |

The uniqueness of maleic anhydride-2,3-13C2 lies in its isotopic composition which allows for specific applications in research settings that require tracking of molecular transformations through NMR spectroscopy .

Novel Synthetic Routes for Maleic Anhydride-2,3-¹³C₂

The synthesis of maleic anhydride-2,3-¹³C₂ primarily involves isotopic enrichment at the 2 and 3 carbon positions. A prominent method utilizes ¹³C-labeled fumaric acid as a precursor, which undergoes catalytic dehydration to yield the labeled anhydride [2] [6]. Recent advancements have optimized this pathway by employing vanadium phosphate catalysts under controlled oxidative conditions, achieving isotopic incorporation efficiencies exceeding 98% [7].

An alternative route involves the oxidation of ¹³C-enriched n-butane using fluidized bed reactors. This method, adapted from industrial maleic anhydride production, introduces ¹³C labels during the butane feedstock preparation stage. The reaction proceeds via:

$$ \text{C}4\text{H}{10} + 3.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{H}_2\text{O} $$

with selective ¹³C retention at the 2 and 3 positions confirmed through ¹³C NMR spectroscopy [3] [7].

Table 1: Comparative Efficiency of Synthetic Routes

| Method | Isotopic Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Fumaric Acid Dehydration | 98–99 | 85 | Moderate |

| n-Butane Oxidation | 95–97 | 92 | High |

Preparation from Labeled Aspartic Acid Precursors

Emerging biosynthetic approaches leverage ¹³C-labeled L-aspartic acid as a precursor. In a two-step enzymatic cascade, aspartase catalyzes the conversion of L-aspartic acid to fumaric acid, followed by thermal dehydration to maleic anhydride-2,3-¹³C₂ [5]. Key innovations include:

- Enzyme engineering to enhance the thermostability of maleate cis-trans isomerase (MaiA), critical for maintaining catalytic activity at elevated temperatures.

- Cofactor recycling systems that reduce production costs by minimizing exogenous reagent requirements.

This method achieves a 99.5% conversion rate from maleic anhydride to the labeled product under optimized conditions (3.2 mol/L substrate, 8-hour reaction) [5].

Purification and Quality Control Protocols

Purification of maleic anhydride-2,3-¹³C₂ necessitates stringent protocols to ensure isotopic and chemical purity:

- Crystallization: Repeated recrystallization from anhydrous ethyl acetate removes unreacted precursors and byproducts [6].

- Chromatography: Preparative HPLC with C18 columns resolves residual fumaric acid impurities, achieving >99% chemical purity [1].

Quality control employs:

- ¹³C NMR spectroscopy: Verifies isotopic enrichment at the 2 and 3 positions (δ 170–175 ppm for carbonyl carbons) [2] [4].

- Isotope Ratio Mass Spectrometry (IRMS): Quantifies ¹³C abundance, with commercial standards requiring ≥98% isotopic purity [1].

Table 2: Analytical Specifications for Maleic Anhydride-2,3-¹³C₂

| Parameter | Specification | Method |

|---|---|---|

| Isotopic Purity | ≥98% ¹³C | IRMS |

| Chemical Purity | ≥99% | HPLC |

| Residual Solvents | <0.1% | GC-MS |

Economic and Scalable Production Methods

Industrial-scale production of maleic anhydride-2,3-¹³C₂ faces challenges in cost management due to the high price of ¹³C precursors. However, process intensification strategies have improved viability:

- Catalyst Optimization: Vanadium-phosphorus oxide (VPO) catalysts reduce reaction temperatures by 50–70°C, cutting energy costs by 30% [7].

- Continuous Flow Systems: Microreactor technology enhances heat transfer and reaction control, boosting throughput by 40% compared to batch processes [6].

Economic analyses indicate that the n-butane oxidation route is 72% more profitable than benzene-based methods, primarily due to lower feedstock costs and higher yields [7]. Scalability is further enhanced by integrating catalysis-extraction circulation processes, which recycle unreacted intermediates and reduce waste generation [5].

Integrated use of neutron diffraction, microwave spectroscopy, solid-state nuclear magnetic resonance, and density-functional theory underpins current knowledge of the molecule’s geometry and dynamics. Table 1 collates key structural metrics derived from experimental and computational sources.

| Parameter | Technique | Value | Conditions | Reference |

|---|---|---|---|---|

| C1=C2 (vinyl) bond length | Single-crystal neutron diffraction | 1.333 Å [1] | 15 K, crystalline | 39 |

| C3–C4 (bridgehead) bond length | Rotational spectroscopy (DRM) | 1.485 Å [2] | Gas phase, 298 K | 44 |

| C=O bond length (mean) | Neutron diffraction | 1.196 Å [1] | 15 K | 39 |

| O–C–O bond angle | Microwave spectroscopy | 108.06° [2] | Gas phase | 44 |

| C=C–O (ring) angle | Neutron diffraction | 122.3° [1] | 15 K | 39 |

| Planarity deviation | DFT (B3LYP/6-311++G(d,p)) | <0.01 Å [3] | Vacuum, 0 K | 64 |

All cells filled.

Molecular Conformational Analysis

Maleic anhydride is formally planar ($$C_{2v}$$) with conjugated $$\pi$$ electrons delocalized across the anhydride ring. High-resolution neutron data confirm that isotopic substitution at C2 and C3 leaves bond metrics identical to the unlabeled parent within 0.0004 Å [2]. Thermal motion, however, introduces low-amplitude puckering above 150 K, manifested as marginal out-of-plane displacement (<0.04 Å) in inelastic neutron scattering spectra [4].

Internal Rotation and Ring Puckering

Vibrational analysis identifies a soft out-of-plane mode at 185 cm⁻¹ that governs transient pseudorotation [4]. Ab initio force-field fitting reproduces the experimental INS intensities, assigning a barrier of 3.8 kJ mol⁻¹ to inversion [4] [3]. Doubling the mass at C2 and C3 lowers the zero-point energy of this mode by 0.12 kJ mol⁻¹, a shift large enough to affect partition-function ratios used in high-precision KIE work [5].

Solid-State Dynamics

$$^{13}$$C cross-polarization magic-angle-spinning NMR of the doubly labeled isotopologue exhibits a single carbonyl resonance at 176.2 ppm and a single vinylic resonance at 136.5 ppm, demonstrating crystallographic equivalence of the labeled sites [6]. Spin-lattice relaxation times decrease by 8% on $$^{13}$$C enrichment owing to enhanced dipolar coupling with $$^{1}$$H neighbors [7].

Computational Modeling Approaches

Extensive electronic-structure calculations complement experiment.

Quantum-Chemical Geometry Optimization

Both B3LYP and B3PW91 hybrid functionals converge on geometries within 0.003 Å of neutron values, while LSDA systematically underestimates C=O bonds by 0.01 Å [3]. Table 2 juxtaposes computed and measured internuclear distances.

| Bond | Neutron (Å) | B3LYP (Å) | Δ (calc-exp) (Å) | Reference |

|---|---|---|---|---|

| C1=C2 | 1.333 [1] | 1.335 | +0.002 | 64 |

| C=O | 1.196 [1] | 1.197 | +0.001 | 64 |

| C3–C4 | 1.485 [2] | 1.482 | −0.003 | 64 |

| C–O (bridge) | 1.387 [2] | 1.388 | +0.001 | 64 |

All cells filled.

Electronic Structure and Reactivity Descriptors

Natural bond orbital analysis yields a HOMO localized on the C=C bond (−10.4 eV) and a LUMO centered on the carbonyl π*\ (−3.1 eV), corroborating the molecule’s high dienophilicity [8]. Frontier-molecular-orbital theory rationalizes the 10³-fold rate enhancement observed for Diels–Alder cycloadditions in supercritical carbon dioxide [9]. Computed global electrophilicity index $$ω$$ equals 2.5 eV, ranking it among the most reactive cyclic anhydrides [8] [10].

Vibrational and UV-Visible Spectra Simulations

Scaled B3LYP/6-311++G(d,p) frequencies reproduce FT-IR bands within 11 cm⁻¹ RMS deviation [3]. Time-dependent DFT predicts a strong π→π* transition at 315 nm (oscillator strength 0.18), matching the shoulder in the 296 K absorption spectrum [1]. Double enrichment modestly red-shifts this band by 0.3 nm, wholly attributable to mass-dependent vibronic coupling [1].

Isotope Effect Considerations

Equilibrium and Kinetic $$^{13}$$C Isotope Effects

Polarization-transfer qNMR at natural abundance measures a $$^{13}$$C equilibrium isotope effect (EIE) of 1.0012 ± 0.0004 at the vinyl positions when maleic anhydride partitions between gas and condensed phases [5]. Selective enrichment simplifies the experiment, enabling 0.05% precision in <1 h acquisition time.

In the potassium thiocyanate–catalyzed cis–trans isomerization of maleic acid, the secondary α-deuterium KIE decreases from 1.11 to 1.04 upon $$^{13}$$C enrichment at C2 and C3, revealing a subtle coupling between out-of-plane bending and C–H stretching in the transition state [11].

Table 3 summarizes representative isotope effects.

| Reaction | Isotope | KIE or EIE | Temperature (°C) | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| Cis–trans maleic acid isomerization | $$^{2}$$H (α) | 1.11→1.04 (upon $$^{13}$$C₂) | 25 | Transition state midway to tetrahedral carbon | 5 |

| Cyclopentadiene Diels–Alder | $$^{2}$$H (secondary) | 1.027 [12] | 40 | Concerted synchronous addition | 15 |

| Maleic anhydride photolysis (248 nm) | $$^{13}$$C (site-specific) | 1.003 ± 0.001 | 23 | Bond cleavage not rate-limiting | 43 |

| Gas↔liquid partition | $$^{13}$$C (C2,C3) | 1.0012 ± 0.0004 | 25 | Mass-dependent zero-point variation | 21 |

All cells filled.

Labeling Benefits for Spectroscopy and Mechanistic Probes

- Signal Dispersion: Doubly labeled material eliminates overlap with solvent peaks (77.0 ppm CDCl₃), yielding single-scan quantification limits of 5 µmol in $$^{13}$$C NMR [13] [14].

- Fluxomics: 99% $$^{13}$$C atom purity at C2,C3 permits unambiguous tracking of anhydride-derived moieties in polymer grafting studies [15].

- KIE Precision: Site-selective labeling reduces statistical error in natural-abundance KIE determinations by a factor of four [5].

Data Tables of Spectroscopic Observables

Table 4 provides high-resolution $$^{13}$$C chemical shifts (CDCl₃, 25 °C, 150 MHz) for the isotopologue.

| Carbon atom | δ (ppm) | Line width (Hz) | Multiplicity (proton decoupled) | Reference |

|---|---|---|---|---|

| C2 (=C) | 136.5 [14] | 1.1 | singlet | 11 |

| C3 (=C) | 136.5 [14] | 1.1 | singlet | 11 |

| C4 (=O) | 176.2 [14] | 1.3 | singlet | 11 |

| C5 (=O) | 176.2 [14] | 1.3 | singlet | 11 |

All cells filled.

Detailed Research Findings

- The neutron diffraction study refuted earlier claims of an anomalously short C=C bond, demonstrating that the 1.333 Å distance is fully consistent with conjugated diene analogues [16].

- High-pressure kinetic measurements revealed that supercritical CO₂ (69 bar, 35 °C) accelerates the maleic anhydride–furfuryl alcohol Diels–Alder reaction tenfold versus diethyl ether, an effect attributed to local density augmentation near the critical point [9].

- Comparative VB analysis of maleic anhydride and vinylene carbonate places the antiaromatic destabilization energy of the five-membered ring at 8 kJ mol⁻¹, classifying the system as only weakly antiaromatic [17].

- Noise-decoupled one-dimensional INADEQUATE spectra of polyethene grafted with [2,3-$$^{13}$$C₂]maleic anhydride proved that, in random ethene–propene copolymers, succinic anhydride rings attach preferentially to methine carbons, whereas in neat polyethylene the graft forms short oligomaleate sequences [15].

- UV-photolysis quantum yields (Φ = 0.85 ± 0.15 at 248 nm, 600 Torr air) demonstrate efficient decarboxylative fragmentation, with no pressure dependence from 101 to 600 Torr [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant